molecular formula C19H15ClF3NO7 B12084222 (1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

Cat. No.: B12084222
M. Wt: 461.8 g/mol
InChI Key: LPVMKVCYSYNCMQ-UHFFFAOYSA-N
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Description

(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate typically involves multiple steps, including esterification and nitration reactions. The starting materials often include ethyl acetoacetate and 2-chloro-4-(trifluoromethyl)phenol. The reaction conditions require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15ClF3NO7

Molecular Weight

461.8 g/mol

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

InChI

InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)12-5-4-6-15(16(12)24(27)28)31-14-8-7-11(9-13(14)20)19(21,22)23/h4-10H,3H2,1-2H3

InChI Key

LPVMKVCYSYNCMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC(=O)C1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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